molecular formula C15H20N2O3S B2886291 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide CAS No. 1164508-72-8

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide

Cat. No.: B2886291
CAS No.: 1164508-72-8
M. Wt: 308.4
InChI Key: AGDCWSWZMAYUTP-PEZBUJJGSA-N
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Description

N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide is a benzothiazole-derived compound featuring a unique 2,3-dihydro-1,3-benzothiazol-2-ylidene core. The (2Z) configuration denotes the stereochemistry of the exocyclic double bond. Key structural elements include:

  • 4,7-Dimethoxy substituents: Electron-donating groups that influence electronic properties and solubility.
  • 3-Methyl group: Enhances steric bulk and modulates reactivity.
  • 2,2-Dimethylpropanamide moiety: A branched amide group that may participate in hydrogen bonding or serve as a directing group in catalysis .

Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (using SHELX or WinGX) and spectroscopic methods (NMR, IR) for validation .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(2,3)13(18)16-14-17(4)11-9(19-5)7-8-10(20-6)12(11)21-14/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDCWSWZMAYUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The methoxy groups on the benzothiazole ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis
Compound Name Core Structure Key Functional Groups/Substituents Potential Applications
Target Compound Benzothiazol-2-ylidene 4,7-Dimethoxy, 3-methyl, propanamide Catalysis, material science
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
Thiadiazocin-containing amide (Compound 29) Thiadiazocin-thiazole Fluorophenyl, dimethoxyphenyl Pharmaceutical (kinase inhibition?)
2-Hydroxy-4-substituted benzothiazolyl-azo Benzothiazolyl-azo Azo group, hydroxyl Dyes, sensors

Key Observations :

  • Directing Groups : The target compound’s propanamide group may act as a weak directing group compared to the N,O-bidentate group in , which is optimized for metal coordination.
  • Electronic Effects : The 4,7-dimethoxy groups enhance electron density in the benzothiazole ring, contrasting with electron-withdrawing azo groups in .
Spectroscopic and Crystallographic Characterization
  • NMR/IR : The target compound’s methoxy groups would show distinct ¹H NMR peaks (~δ 3.8–4.0 ppm) and IR stretches (~1250 cm⁻¹ for C-O), comparable to dimethoxy-substituted analogs .
  • X-ray Crystallography : Software like SHELXL and WinGX are critical for resolving the Z-configuration and hydrogen-bonding patterns, as seen in Etter’s graph-set analysis .

Data Tables

Table 1: Structural and Electronic Comparison
Property Target Compound N-(2-Hydroxy...) Benzamide Thiadiazocin Amide
Core Heterocycle Benzothiazol-2-ylidene Benzamide Thiadiazocin-thiazole
Electron-Donating Groups 4,7-Dimethoxy Hydroxyl, methyl Dimethoxyphenyl
Hydrogen-Bonding Sites Amide NH, methoxy O Hydroxyl, amide NH Amide NH, fluorophenyl
Table 2: Characterization Techniques
Technique Target Compound Application Reference Compound Example
X-ray Crystallography Confirm Z-configuration, packing SHELX-refined structures
¹H NMR Assign methoxy, methyl groups δ 1.3–1.5 ppm for dimethyl

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide is a synthetic compound belonging to the benzothiazole family. Its unique structure includes methoxy and methyl substitutions on the benzothiazole ring and a propanamide moiety, which contribute to its potential biological activities. This article summarizes the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S with a molecular weight of approximately 320.4 g/mol. The compound's structure can be represented as follows:

N 2Z 4 7 dimethoxy 3 methyl 2 3 dihydro 1 3 benzothiazol 2 ylidene 2 2 dimethylpropanamide\text{N 2Z 4 7 dimethoxy 3 methyl 2 3 dihydro 1 3 benzothiazol 2 ylidene 2 2 dimethylpropanamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activity and receptor functions. For instance, it may inhibit enzymes involved in cell proliferation and apoptosis pathways, which is significant in cancer therapy.

Biological Activity Overview

1. Anticancer Properties

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
    • MCF-7 (breast cancer) : Exhibited significant growth inhibition with a GI50 value of approximately 5 µM.
    • HeLa (cervical cancer) : Showed moderate sensitivity with a GI50 value around 10 µM.
  • Mechanism : The compound's anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

  • The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Studies indicate that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL against Gram-positive bacteria.

3. Enzyme Inhibition

  • Research indicates that this compound may act as an inhibitor of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests potential applications in anti-inflammatory therapies.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of apoptotic markers such as caspase activation and PARP cleavage. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, N-[4-(7-methoxy)-benzothiazole] derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the benzothiazole structure significantly influenced the antimicrobial potency.

Data Summary Table

Activity TypeCell Line/OrganismObserved EffectReference
AnticancerMCF-7GI50 = 5 µM
AnticancerHeLaGI50 = 10 µM
AntimicrobialStaphylococcus aureusMIC = 30 µg/mL
Enzyme InhibitionCOXModerate inhibition

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